molecular formula C30H21CoF18N12O12S6 B8204797 bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine

bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine

Cat. No.: B8204797
M. Wt: 1334.9 g/mol
InChI Key: ILXRZLQXWLMDFQ-UHFFFAOYSA-N
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Description

bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine, also known as tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) tri[bis(trifluoromethane)sulfonimide], is a cobalt-based organometallic complex. This compound is primarily used as a p-type dopant to control the type and density of charge carriers in both organic and inorganic semiconductors. Its solubility in TFSI (bis(trifluoromethane)sulfonimide) allows for increased doping potential in electrochemical devices .

Chemical Reactions Analysis

bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine undergoes various types of chemical reactions, including:

    Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state between Co(II) and Co(III).

    Substitution: Ligand exchange reactions can occur, where the pyrazole-pyridine ligands are replaced by other coordinating molecules.

    Complexation: The compound can form complexes with other metal ions or organic molecules.

Common reagents used in these reactions include acetonitrile, lithium bis(trifluoromethanesulfonyl)imide, and 4-tert-butylpyridine . Major products formed from these reactions depend on the specific conditions and reagents used but often include modified cobalt complexes and substituted ligands.

Scientific Research Applications

bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine has a wide range of scientific research applications:

    Chemistry: Used as a p-type dopant in organic and inorganic semiconductors to control charge carrier density.

    Medicine: Investigated for use in drug delivery systems and diagnostic tools.

    Industry: Majorly used in the fabrication of dye-sensitized solar cells (DSSCs) and perovskite-based solar cells (PSCs).

Mechanism of Action

The mechanism by which bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine exerts its effects involves the modulation of charge carriers in semiconductors. The cobalt center interacts with the semiconductor material, altering its electronic properties and enhancing charge transport. The TFSI anion increases the solubility and doping potential, allowing for more efficient charge carrier modulation .

Comparison with Similar Compounds

bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine is often compared with other cobalt-based complexes such as FK 209 Co(III) TFSI salt and FK 209 Co(II) TFSI salt. These compounds share similar applications in photovoltaic devices but differ in their specific ligand structures and oxidation states. This compound is unique in its combination of pyrazole-pyridine ligands and TFSI anion, which provides distinct advantages in terms of solubility and doping potential .

Similar compounds include:

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H7N3.3C2F6NO4S2.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*1-7H;;;;/q;;;3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXRZLQXWLMDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21CoF18N12O12S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine

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